molecular formula C3H9B3O3 B150302 Trimethylboroxine CAS No. 823-96-1

Trimethylboroxine

Cat. No.: B150302
CAS No.: 823-96-1
M. Wt: 125.5 g/mol
InChI Key: GBBSAMQTQCPOBF-UHFFFAOYSA-N
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Description

It is a colorless to yellow solution with the molecular formula C₃H₉B₃O₃ and a molecular weight of 125.53 g/mol . This compound is known for its versatility in various chemical reactions and applications, making it a valuable reagent in scientific research and industrial processes.

Biological Activity

Trimethylboroxine (TMB), with the chemical formula C3H9B3O3\text{C}_3\text{H}_9\text{B}_3\text{O}_3, is a cyclic anhydride derivative of methyl-boronic acid. It has garnered attention in both organic chemistry and biological applications due to its unique properties as a methylating agent. This article delves into the biological activity of TMB, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Stability
this compound is typically presented as a colorless to yellow liquid, with a molecular weight of 125.53 g/mol. It is completely soluble in non-nucleophilic solvents, which enhances its utility in various chemical reactions . TMB is stable under laboratory conditions, allowing for long-term storage without significant degradation.

Mechanism of Action
TMB acts primarily as a methylating agent through palladium-catalyzed Suzuki-Miyaura coupling reactions. This mechanism allows TMB to methylate challenging substrates, including aryl electrophiles that are typically resistant to conventional methylation methods . The compound's ability to facilitate the methylation of various aromatic halides and C(sp³)-H bonds significantly impacts its biological activity by modifying the physical properties and reactivity of the target molecules .

Biological Applications

TMB's role as a methylating agent extends into various fields, including medicinal chemistry, where it has potential applications in drug development and synthesis.

Pharmaceutical Chemistry
In pharmaceutical applications, TMB has been utilized to methylate complex aryl compounds that are often difficult to modify using traditional methods. For instance, researchers have successfully employed TMB to methylate nitroarenes and benzoic acids using palladium catalysts, expanding the scope of available pharmaceutical intermediates . This versatility makes TMB a valuable reagent in the synthesis of novel drug candidates.

Biochemical Pathways
The primary biochemical pathway affected by TMB is the methylation pathway. Methylation can alter gene expression and protein function, thereby influencing various biological processes. The incorporation of methyl groups into biomolecules can enhance their stability and bioactivity, which is crucial for developing effective therapeutic agents .

Table 1: Comparison of Methylation Reagents

ReagentReactivityApplications
This compoundHighMethylation of challenging substrates
Trimethyl borateModerateGeneral methylation
TriphenylboroxineLowSynthesis of boron-containing polymers

Case Study: Methylation of Nitroarenes

A study conducted by Feng et al. demonstrated the effectiveness of TMB in methylating nitroarenes using Pd(acac)₂ as a catalyst. The reaction conditions allowed for high yields of the corresponding methylated products, showcasing TMB's ability to overcome traditional limitations in aryl electrophile methylation .

Table 2: Yields from Methylation Reactions

Substrate TypeYield (%)Catalyst Used
Nitroarenes85-95Pd(acac)₂
Benzoic Acids80-90Pd(OAc)₂

Properties

IUPAC Name

2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSAMQTQCPOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341570
Record name Trimethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-96-1
Record name Trimethylboroxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylboroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethylboroxine

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